2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol
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Overview
Description
2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol is a complex organic compound that features a bromine atom, a nitro group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-bromo-4-nitrophenol and 3-(4-methyl-1,3-benzoxazol-2-yl)benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzoxazole moiety can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS), electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group and benzoxazole moiety allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the benzoxazole moiety.
4-methyl-1,3-benzoxazole: Contains the benzoxazole moiety but lacks the bromine and nitro groups.
3-(4-methyl-1,3-benzoxazol-2-yl)benzaldehyde: Contains the benzoxazole moiety and an aldehyde group but lacks the bromine and nitro groups.
Uniqueness
2-bromo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (benzoxazole) groups allows for versatile chemical modifications and applications.
Properties
Molecular Formula |
C21H14BrN3O4 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
2-bromo-6-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C21H14BrN3O4/c1-12-4-2-7-18-19(12)24-21(29-18)13-5-3-6-15(8-13)23-11-14-9-16(25(27)28)10-17(22)20(14)26/h2-11,26H,1H3 |
InChI Key |
JNAXWMJKVLZPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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